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molecular formula C3H5Cl2NO2 B083546 Ethyl dichlorocarbamate CAS No. 13698-16-3

Ethyl dichlorocarbamate

Cat. No. B083546
M. Wt: 157.98 g/mol
InChI Key: PCGGNOFZZFFFLU-UHFFFAOYSA-N
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Patent
US04960771

Procedure details

A solution of 15.7 g cyclododecene and 15.8 g dichlorourethane in 125 ml of benzene was refluxed for 12 hours under a nitrogen atmosphere. The reaction mixture was cooled, diluted with 100 ml of ether and then washed repeatedly with saturated sodiumbisulfite solution. After washing with brine the organic layer was dried and concentrated to give 19.5 g of crudechlorourethane. This was heated at 100°-120° C. for 6 hours. The resulting thick dark oil was diluted with hexane and allowed to stand in the freezer overnight. The solid was filtered and recrystallized from hexane/dichloromethane to give 5.66 g of white crystals, m.p. 84°-86° C. The mother liquor was concentrated to give 5.23 g of thick oil which after flash chromatography (silica gel; ethyl acetate/hexane) gave additional 1.23 g of white crystals, m.p. 85° C. and 0.96 g of a clear oil, which slowly solidified. Recrystallization from hexane gave 0.25 g of crystals, m.p. 72°-74° C.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.ClN(Cl)C([O:17][CH2:18][CH3:19])=O.[CH:21]1C=CC=CC=1>CCOCC.CCCCCC>[CH3:21][CH2:19][C:18](=[O:17])[CH2:1][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH3:2]

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
C1=CCCCCCCCCCC1
Name
Quantity
15.8 g
Type
reactant
Smiles
ClN(C(=O)OCC)Cl
Name
Quantity
125 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
WASH
Type
WASH
Details
washed repeatedly with saturated sodiumbisulfite solution
WASH
Type
WASH
Details
After washing with brine the organic layer
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 19.5 g of crudechlorourethane
TEMPERATURE
Type
TEMPERATURE
Details
This was heated at 100°-120° C. for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
to stand in the freezer overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane/dichloromethane

Outcomes

Product
Name
Type
product
Smiles
CCC(CCCCCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.66 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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